molecular formula C8H11N3 B12878621 1H-Pyrrole-3-carbonitrile, 2-amino-4-ethyl-5-methyl- CAS No. 58121-01-0

1H-Pyrrole-3-carbonitrile, 2-amino-4-ethyl-5-methyl-

Cat. No.: B12878621
CAS No.: 58121-01-0
M. Wt: 149.19 g/mol
InChI Key: CMYFQILCPKVHSF-UHFFFAOYSA-N
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Description

2-amino-4-ethyl-5-methyl-1H-pyrrole-3-carbonitrile is a heterocyclic organic compound with a pyrrole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-ethyl-5-methyl-1H-pyrrole-3-carbonitrile typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of ethyl acetoacetate with malononitrile in the presence of ammonium acetate, followed by cyclization to form the pyrrole ring . The reaction conditions often require heating and the use of a solvent such as ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-ethyl-5-methyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can modify the nitrile group to form amines or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while reduction can produce primary amines.

Scientific Research Applications

2-amino-4-ethyl-5-methyl-1H-pyrrole-3-carbonitrile has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of dyes, pigments, and other materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-amino-4-ethyl-5-methyl-1H-pyrrole-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The exact pathways depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile
  • 2-amino-4-ethyl-1H-pyrrole-3-carbonitrile
  • 2-amino-5-methyl-1H-pyrrole-3-carbonitrile

Uniqueness

2-amino-4-ethyl-5-methyl-1H-pyrrole-3-carbonitrile is unique due to its specific substitution pattern on the pyrrole ring. This unique structure can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

58121-01-0

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

IUPAC Name

2-amino-4-ethyl-5-methyl-1H-pyrrole-3-carbonitrile

InChI

InChI=1S/C8H11N3/c1-3-6-5(2)11-8(10)7(6)4-9/h11H,3,10H2,1-2H3

InChI Key

CMYFQILCPKVHSF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC(=C1C#N)N)C

Origin of Product

United States

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